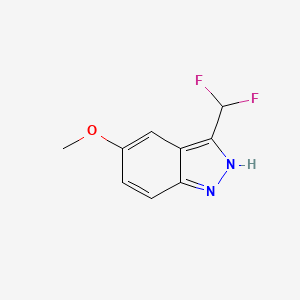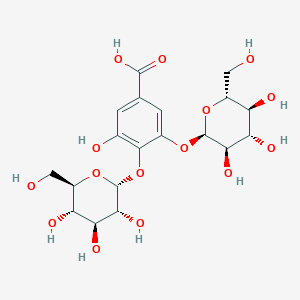
3,4-Bis(|A-D-glucopyranosyloxy)-5-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(3-nitrofurazan-4-yl)furoxan is a compound that has garnered significant attention due to its high energy density and potential applications in various fields. This compound is known for its unique structure, which includes nitro groups and furazan rings, contributing to its energetic properties.
準備方法
The synthesis of 3,4-Bis(3-nitrofurazan-4-yl)furoxan typically involves multiple steps. One common method includes the following steps:
Cyano Addition: The initial step involves the addition of a cyano group to the precursor molecule.
Diazotization: This step converts the cyano group into a diazonium salt.
Nitration: The diazonium salt undergoes nitration using dinitrogen pentoxide (N₂O₅).
Reduction: The nitro group is then reduced using potassium iodide (KI).
Fluorination: Finally, the compound is fluorinated using xenon difluoride (XeF₂) to yield the desired product.
化学反応の分析
3,4-Bis(3-nitrofurazan-4-yl)furoxan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents like potassium iodide.
Substitution: The nitro groups in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include dinitrogen pentoxide for nitration and potassium iodide for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3,4-Bis(3-nitrofurazan-4-yl)furoxan has several scientific research applications:
Chemistry: It is used as a high-energy material in the synthesis of explosives and propellants due to its high energy density and stability.
Biology: Research is ongoing to explore its potential biological activities, including its effects on cellular processes.
Medicine: Although not widely used in medicine, its unique properties make it a subject of interest for developing new therapeutic agents.
作用機序
The mechanism of action of 3,4-Bis(3-nitrofurazan-4-yl)furoxan involves its interaction with molecular targets and pathways. The nitro groups in the compound play a crucial role in its energetic properties, contributing to its high energy release upon decomposition. The compound’s structure allows it to undergo rapid exothermic reactions, making it effective as an energetic material .
類似化合物との比較
3,4-Bis(3-nitrofurazan-4-yl)furoxan can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are high-energy materials, but 3,4-Bis(3-nitrofurazan-4-yl)furoxan has a higher energy density and stability.
1,3,5-Trinitro-1,3,5-triazinane (RDX): Similar to TNT, RDX is another high-energy material. 3,4-Bis(3-nitrofurazan-4-yl)furoxan offers better performance in terms of energy release and stability.
1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX): HMX is known for its high detonation velocity and pressure, but 3,4-Bis(3-nitrofurazan-4-yl)furoxan provides comparable or superior performance in certain applications.
特性
分子式 |
C19H26O15 |
|---|---|
分子量 |
494.4 g/mol |
IUPAC名 |
3-hydroxy-4,5-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]benzoic acid |
InChI |
InChI=1S/C19H26O15/c20-3-8-10(23)12(25)14(27)18(32-8)31-7-2-5(17(29)30)1-6(22)16(7)34-19-15(28)13(26)11(24)9(4-21)33-19/h1-2,8-15,18-28H,3-4H2,(H,29,30)/t8-,9-,10-,11-,12+,13+,14-,15-,18+,19-/m1/s1 |
InChIキー |
YESIQZRNYWCVNM-KDVRXZCESA-N |
異性体SMILES |
C1=C(C=C(C(=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |
正規SMILES |
C1=C(C=C(C(=C1O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13432780.png)
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol](/img/structure/B13432781.png)
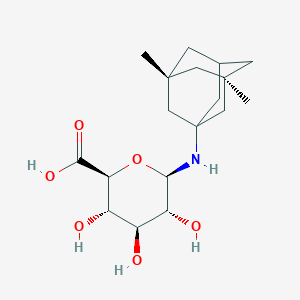
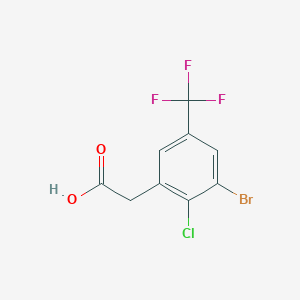

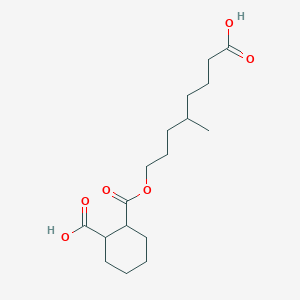

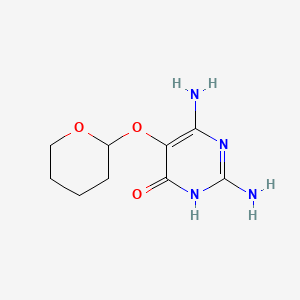
![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)
![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)

![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)
![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)
